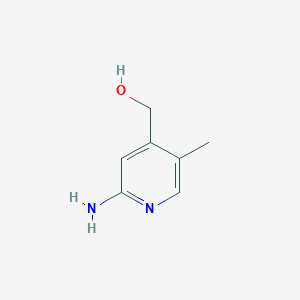

(2-Amino-5-methylpyridin-4-yl)methanol

Description

"(2-Amino-5-methylpyridin-4-yl)methanol" is a pyridine derivative characterized by a hydroxylmethyl (-CH2OH) group at the 4-position, an amino (-NH2) group at the 2-position, and a methyl (-CH3) group at the 5-position of the pyridine ring. Its hydroxyl and amino groups enhance its solubility in polar solvents, while the methyl group contributes to steric and electronic modulation of the ring system.

Properties

CAS No. |

1033203-37-0 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(2-amino-5-methylpyridin-4-yl)methanol |

InChI |

InChI=1S/C7H10N2O/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) |

InChI Key |

CMQMMKOZGHFYJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for (2-Amino-5-methylpyridin-4-yl)methanol involves the reduction of methyl 2-amino-5-methylpyridine-4-carboxylate using lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0 to 20°C. The reaction is typically carried out for about 2 hours, followed by the addition of water and sodium hydroxide to complete the reduction process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced further to modify the functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of (2-Amino-5-methylpyridin-4-yl)carboxylic acid.

Reduction: Formation of various reduced derivatives depending on the specific conditions.

Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

(2-Amino-5-methylpyridin-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Amino-5-methylpyridin-4-yl)methanol largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways and targets would vary based on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "(2-Amino-5-methylpyridin-4-yl)methanol" with structurally related pyridine and pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

¹Calculated based on molecular formula C7H10N2O.

²Calculated from .

Structural and Functional Analysis

- Amino vs.

- Pyridine vs. Pyrimidine Cores: Pyrimidine derivatives (e.g., "(4-Amino-2-methyl-5-pyrimidinyl)methanol") exhibit distinct electronic properties due to the presence of two nitrogen atoms, which enhance binding to biological targets like enzymes or DNA .

- Methyl Group Influence : The 5-methyl group in the target compound reduces ring strain and may sterically hinder interactions in biological systems compared to bulkier substituents (e.g., phenyl groups in derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.